2,3-Difluoro-5-methylbenzenesulfonamide
CAS No.: 1803812-81-8
Cat. No.: VC2773210
Molecular Formula: C7H7F2NO2S
Molecular Weight: 207.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803812-81-8 |
|---|---|
| Molecular Formula | C7H7F2NO2S |
| Molecular Weight | 207.2 g/mol |
| IUPAC Name | 2,3-difluoro-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | PHXLKNFUIFXNEW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |
| Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |
Introduction
Physical and Chemical Properties
Structural Information
2,3-Difluoro-5-methylbenzenesulfonamide features a benzene ring with strategic substitutions: two fluorine atoms at positions 2 and 3, a methyl group at position 5, and a sulfonamide moiety. The compound is represented by the molecular formula C7H7F2NO2S and has a molecular weight of 207.20 g/mol . The presence of the sulfonamide group (-SO2NH2) contributes to its potential hydrogen bonding capabilities, which may play a significant role in its interactions with biological targets.
Table 1: Structural Identifiers for 2,3-Difluoro-5-methylbenzenesulfonamide
| Identifier Type | Value |
|---|---|
| CAS Number | 1803812-81-8 |
| PubChem CID | 119018924 |
| Molecular Formula | C7H7F2NO2S |
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 2,3-difluoro-5-methylbenzenesulfonamide |
| InChI | InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| InChIKey | PHXLKNFUIFXNEW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |
Synthesis and Characterization
Synthetic Routes
Biological Activities and Applications
Research Applications
2,3-Difluoro-5-methylbenzenesulfonamide serves as a valuable research tool and synthetic building block in medicinal chemistry and drug discovery programs. Its applications include:
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Structure-Activity Relationship (SAR) Studies: The compound can be utilized in systematic investigations of structure-activity relationships, helping researchers understand how structural modifications affect biological activity profiles.
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Synthetic Intermediate: As a functionalized scaffold, it provides opportunities for further derivatization to develop compound libraries with enhanced or tailored biological properties.
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Probe Compound: Its defined structure makes it suitable as a molecular probe for investigating specific biological pathways and mechanisms.
The research community's interest in sulfonamides continues to drive the exploration of compounds like 2,3-Difluoro-5-methylbenzenesulfonamide for their potential in addressing unmet medical needs.
Future Research Directions
The investigation of 2,3-Difluoro-5-methylbenzenesulfonamide presents several promising avenues for future research:
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Comprehensive Biological Profiling: Systematic evaluation of the compound's activity against diverse biological targets, including enzymes, receptors, and cellular systems.
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Structural Optimization: Design and synthesis of structural analogs to enhance potency, selectivity, and pharmacokinetic properties.
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Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying observed biological activities.
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Combination Studies: Exploration of synergistic effects when combined with established therapeutic agents.
These research directions could potentially uncover novel applications for 2,3-Difluoro-5-methylbenzenesulfonamide or lead to the development of structurally related compounds with enhanced pharmacological profiles.
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